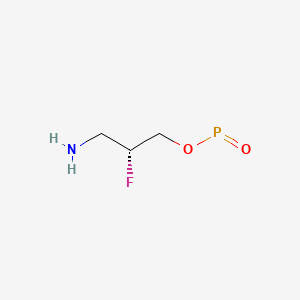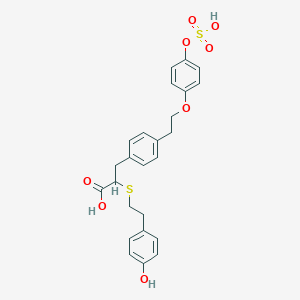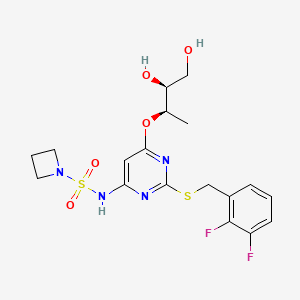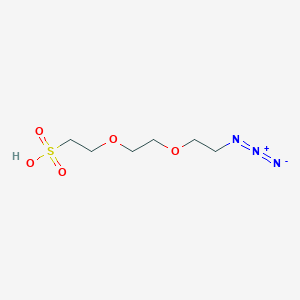
Ácido azido-PEG2-sulfónico
Descripción general
Descripción
Azido-PEG2-sulfonic acid is a polyethylene glycol derivative containing an azide group and a sulfonic acid group. The azide group enables Click Chemistry, a powerful and versatile method for covalently linking molecular components. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a valuable reagent in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
Azido-PEG2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of functional coatings and materials with specific properties .
Mecanismo De Acción
Target of Action
Azido-PEG2-sulfonic acid is a PEG derivative containing an azide group and a sulfonic acid . The primary targets of Azido-PEG2-sulfonic acid are molecules containing alkyne groups . The azide group in the compound can react with these alkyne groups through a process known as Click Chemistry .
Mode of Action
The azide group in Azido-PEG2-sulfonic acid enables it to undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction results in the formation of a stable triazole linkage .
Biochemical Pathways
Azido-PEG2-sulfonic acid is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The exact biochemical pathways affected by Azido-PEG2-sulfonic acid would depend on the specific target proteins involved.
Pharmacokinetics
The hydrophilic PEG spacer in Azido-PEG2-sulfonic acid increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of Azido-PEG2-sulfonic acid’s action is the formation of a stable triazole linkage with alkyne-containing molecules . This can be utilized in various applications, such as the synthesis of PROTACs , polypeptide synthesis, graft polymer compounds, and PEG-modified functional coatings for new materials .
Action Environment
The action of Azido-PEG2-sulfonic acid can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper ions . Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG2-sulfonic acid typically involves the following steps:
Polyethylene Glycol Activation: The starting material, polyethylene glycol, is activated by introducing a leaving group, such as a tosyl or mesyl group.
Azide Introduction: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide group.
Industrial Production Methods: Industrial production of Azido-PEG2-sulfonic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography or recrystallization .
Types of Reactions:
Click Chemistry: The azide group in Azido-PEG2-sulfonic acid readily undergoes Click Chemistry reactions with alkynes, forming stable triazole linkages.
Substitution Reactions: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Reagents such as alkyl halides or amines can be used in the presence of a base to achieve substitution reactions.
Major Products:
Triazole Derivatives: Formed through Click Chemistry reactions.
Substituted Sulfonic Acids: Formed through substitution reactions
Comparación Con Compuestos Similares
Azido-PEG2-acid: Contains an azide group and a carboxylic acid group.
Azido-PEG3-sulfonic acid: Similar to Azido-PEG2-sulfonic acid but with a longer polyethylene glycol spacer, providing different solubility and reactivity properties.
Uniqueness: Azido-PEG2-sulfonic acid is unique due to its combination of an azide group and a sulfonic acid group, which allows it to participate in both Click Chemistry and substitution reactions. This dual functionality makes it a versatile reagent in various scientific and industrial applications .
Propiedades
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O5S/c7-9-8-1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEOYHHTRHXIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS(=O)(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)


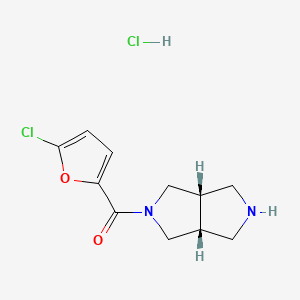

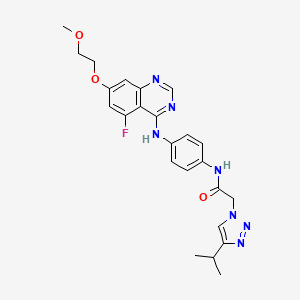
![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)
